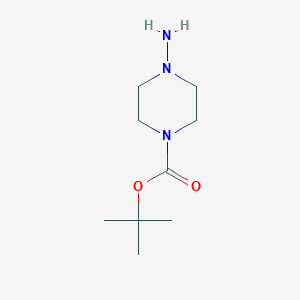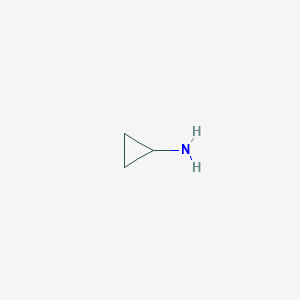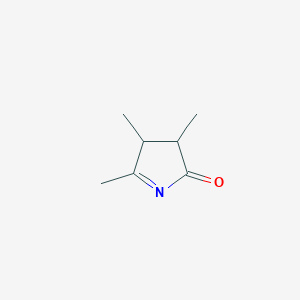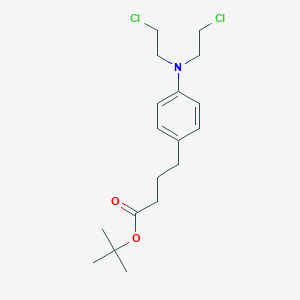
Tert-Butyl-4-Aminopiperazin-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 4-aminopiperazine-1-carboxylate (TBAPC) is an organic compound used in various scientific research applications. It is a white, crystalline powder with a molecular weight of 241.3 g/mol and a melting point of 94-96°C. TBAPC is a versatile compound that can be used in a variety of scientific research applications, from organic synthesis to biochemistry. TBAPC is a key intermediate in the synthesis of several pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von SIRT2-Inhibitoren
“Tert-Butyl-4-Aminopiperazin-1-carboxylat” kann als Ausgangsmaterial bei der Synthese von N-(3-(4-Hydroxyphenyl)-propenoyl)-Aminosäure-Tryptamid verwendet werden, die als Inhibitoren des humanen Silent Information Regulator Typs 2 (SIRT2) wirken können . SIRT2-Inhibitoren haben potentielle Anwendungen in der Behandlung von Krebs, neurodegenerativen Erkrankungen und Alterung.
2. Synthese von HIV-1-Nicht-Nukleosid-Reverse-Transkriptase-Inhibitoren Diese Verbindung kann auch zur Synthese von Piperidinylamino-Diarylpyrimidin (pDAPY)-Derivaten verwendet werden, die potente HIV-1-Nicht-Nukleosid-Reverse-Transkriptase-Inhibitoren (HIV-1 NNRTIs) sind . Diese Inhibitoren sind entscheidend bei der Behandlung von HIV-1, dem Virus, das AIDS verursacht.
Synthese von Piperidin-substituierten Triazin-Derivaten
“this compound” kann zur Synthese von Piperidin-substituierten Triazin-Derivaten verwendet werden . Diese Derivate haben verschiedene Anwendungen in der medizinischen Chemie aufgrund ihres breiten Spektrums an biologischen Aktivitäten.
4. Mikrowellen-gestützte Festphasen-Synthese von N-substituierten Piperidinen Diese Verbindung kann in einer mikrowellen-gestützten Festphasen-Synthese von N-substituierten Piperidinen über direkte Annellierung primärer Amine mit Harz-gebundenen Dimesylaten verwendet werden . Diese Methode kann zur Herstellung einer Vielzahl von Piperidin-Derivaten verwendet werden, die in der medizinischen Chemie wichtig sind.
Wirkmechanismus
Safety and Hazards
Tert-butyl 4-aminopiperazine-1-carboxylate is classified as an irritant . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .
Relevant Papers There are several peer-reviewed papers and technical documents related to Tert-butyl 4-aminopiperazine-1-carboxylate available at Sigma-Aldrich . These documents provide more detailed information about the compound’s properties, synthesis, and potential applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-aminopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZFIRHRGPLKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621772 | |
| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118753-66-5 | |
| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)




